(+)-Biotin-PEG2-Hydrazide falls under the category of biotin derivatives and hydrazides. It is classified as a PEG-based linker due to the presence of polyethylene glycol (PEG), which enhances solubility and stability in biological systems. The compound is typically used in biochemical research for labeling proteins and other biomolecules.
The synthesis of (+)-Biotin-PEG2-Hydrazide can be achieved through several methods, primarily involving the reaction of biotin with hydrazine derivatives in the presence of coupling agents. One common approach is as follows:
Technical parameters such as temperature, pH, and reaction time may vary depending on specific protocols but are generally optimized to maximize yield and purity.
The molecular structure of (+)-Biotin-PEG2-Hydrazide includes several key components:
(+)-Biotin-PEG2-Hydrazide participates in several chemical reactions, primarily involving:
These reactions are crucial for developing targeted therapies and studying protein interactions within cellular environments.
The mechanism of action for (+)-Biotin-PEG2-Hydrazide primarily revolves around its role in PROTAC technology:
This mechanism allows researchers to manipulate protein levels within cells effectively, providing insights into protein function and potential therapeutic interventions.
The physical and chemical properties of (+)-Biotin-PEG2-Hydrazide include:
These properties make it an advantageous choice for laboratory use in various biochemical assays.
(+)-Biotin-PEG2-Hydrazide has numerous scientific applications:
(+)-Biotin-PEG2-Hydrazide enables site-directed biotinylation of glycoproteins through a two-step mechanism involving aldehyde generation and hydrazone bond formation. First, periodate oxidation (1–10 mM NaIO₄, 0–4°C, 30 min) cleaves vicinal diols in carbohydrate moieties (e.g., sialic acid or terminal sugars), generating reactive aldehydes [3] [5]. Subsequent incubation with (+)-Biotin-PEG2-Hydrazide (5 mM, pH 5.5–7.4, 2–4 hr) forms hydrazone bonds via nucleophilic addition. The reaction efficiency depends on:
Table 1: Reaction Conditions for Hydrazone-Mediated Biotinylation
Parameter | Optimal Conditions | Impact on Efficiency |
---|---|---|
Oxidation Time | 15–30 min (antibodies); 1 hr (polysaccharides) | Prevents protein over-oxidation |
pH | 5.5 (carbohydrates); 7.4 (proteins) | Maximizes aldehyde-hydrazide reactivity |
Temperature | 0–4°C (oxidation); RT (conjugation) | Controls reaction kinetics |
Biotinylation Reagent | 5 mM (+)-Biotin-PEG2-Hydrazide | Ensures molar excess for complete labeling |
Applications include antibody labeling (e.g., Fc-region biotinylation away from antigen-binding sites) [3] and RNA 3’-end tagging after periodate oxidation of ribose [5]. The hydrazone linkage exhibits >90% stability in physiological buffers for 72 hr, enabling robust detection workflows [3].
The PEG₂ spacer in (+)-Biotin-PEG2-Hydrazide addresses critical limitations in streptavidin-biotin interactions by:
Table 2: Spacer Arm Comparison in Biotin Hydrazide Reagents
Compound | Spacer Arm Length | Solubility in H₂O | Relative Streptavidin Binding Efficiency |
---|---|---|---|
Biotin Hydrazide | 11.2 Å | Low (<5 mg/mL) | 1.0× (reference) |
Biotin-LC-Hydrazide | 24.7 Å | Moderate (20 mg/mL) | 2.8× |
Biotin-PEG₂-Hydrazide | 16.4 Å | High (>50 mg/mL) | 3.5× |
Biotin-PEG₄-Hydrazide | 25.3 Å | High (>50 mg/mL) | 4.0× |
Experimental data show PEG spacers increase detection sensitivity by 3.5–4× in ELISA compared to non-spacered biotin [1]. For cell-surface labeling, PEG₂ spacers improve labeling efficiency of glycosylated receptors (e.g., LDL receptor) by 60% relative to direct hydrazide conjugates [3] [5]. The spacer length optimizes the trade-off between accessibility (longer spacers) and minimal non-specific binding (shorter spacers).
(+)-Biotin-PEG2-Hydrazide outperforms amine-reactive biotinylation reagents in applications requiring site-specificity and functional preservation:
A. Site Selectivity
B. Functional Preservation
C. Linker Stability
Table 3: Bioconjugation Method Comparison
Parameter | Hydrazide-Based | Amine/NHS Ester-Based | Thiol/Maleimide-Based |
---|---|---|---|
Primary Target | Oxidized carbohydrates | Lysine ε-amines | Cysteine thiols |
Site Specificity | High (Fc region) | Low (random) | Moderate (hinge cysteines) |
Functional Impact | Minimal (non-active site) | High (binds near CDRs) | Moderate (disrupts disulfides) |
Typical DAR | 1–2 (controlled) | 2–8 (heterogeneous) | 2–4 (partially controlled) |
Best Applications | Glycoprotein detection | General protein labeling | Cysteine-engineered ADCs |
For glycoprotein studies, (+)-Biotin-PEG2-Hydrazide achieves 90% labeling efficiency with a DAR of 1.5–2.0, whereas NHS esters yield DAR ≥4.0 with compromised functionality [6]. The reagent’s PEG spacer further enhances performance in bystander assays by allowing deeper penetration into sterically constrained epitopes [7].
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